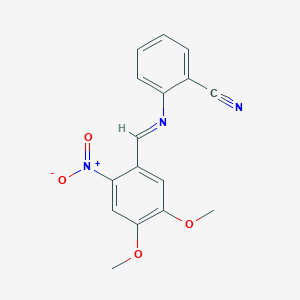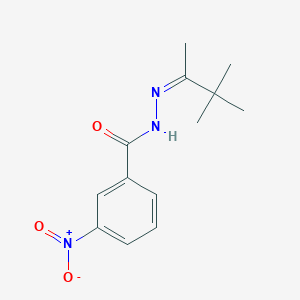
3-nitro-N'-(1,2,2-trimethylpropylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide is an organic compound with a complex structure that includes both hydrazone and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of bioactive molecules due to its hydrazone and nitro functionalities.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide is not fully understood, but it is believed to involve interactions with biological macromolecules through its hydrazone and nitro groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
- (2Z)-N-(3-chloro-2’-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide
Uniqueness
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide is unique due to its combination of hydrazone and nitro functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines.
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C13H17N3O3/c1-9(13(2,3)4)14-15-12(17)10-6-5-7-11(8-10)16(18)19/h5-8H,1-4H3,(H,15,17)/b14-9- |
Clé InChI |
LMVIELBUGDJXBP-ZROIWOOFSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C(C)(C)C |
SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(C)(C)C |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromo-2-thienyl)methylene]-4-phenoxyaniline](/img/structure/B326251.png)
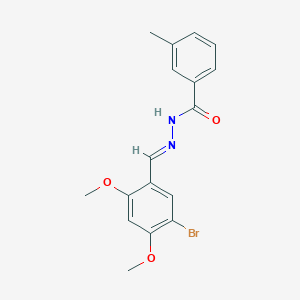
![4-[(E)-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B326256.png)
![4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B326257.png)

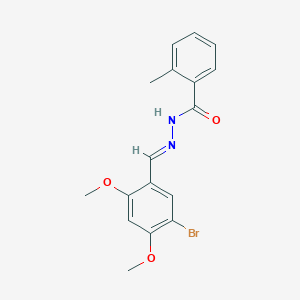
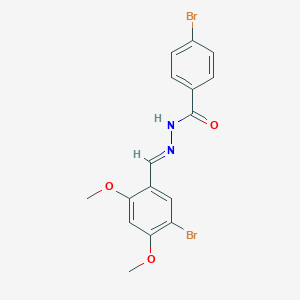
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B326266.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B326267.png)
![Tert-butyl 2-[(3,4-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B326268.png)
![(6Z)-3-(diethylamino)-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326271.png)
![(6E)-3-(diethylamino)-6-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326275.png)

